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Compound of Interest

Compound Name: p-Toluenesulfonyl azide

Cat. No.: B3030667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectral data for p-Toluenesulfonyl azide (tosyl azide), a versatile reagent in
organic synthesis. The following sections detail the characteristic spectral data, the
experimental protocols for their acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for p-Toluenesulfonyl azide is C7H7N302S, with a molecular weight of
197.21 g/mol . Spectroscopic analysis is essential for the verification of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

H NMR Spectral Data

The proton NMR spectrum of p-Toluenesulfonyl azide exhibits distinct signals corresponding
to the aromatic and methyl protons. The data presented below was acquired in deuterated
chloroform (CDCIs3) on a 400 MHz instrument.[1]
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13C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within
the molecule. The following data was obtained in deuterated acetone (acetone-d6) on a 75
MHz instrument.[2]

Chemical Shift (6) ppm Assignment

147.52 Quaternary Ar-C (para to SO2Ns)
136.40 Quaternary Ar-C (ipso to SO2Ns)
131.39 Ar-CH (meta to SO2N3)

128.33 Ar-CH (ortho to SO2Ns)

21.62 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.
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Wavenumber (Vmax) cm—* Functional Group Assignment

2128 Asymmetric stretch of the azide (-Ns) group
1595 Aromatic C=C stretching

1371 Symmetric stretch of the sulfonyl (SO2) group
1167 Asymmetric stretch of the sulfonyl (SO2) group

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of p-
Toluenesulfonyl azide.

Synthesis of p-Toluenesulfonyl Azide

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with
sodium azide.[1] In a typical procedure, a solution of p-toluenesulfonyl chloride in acetone is
added dropwise to a stirred solution of sodium azide in water at 0 °C.[1] The reaction mixture is
then allowed to warm to room temperature and stirred for a couple of hours.[1] Following the
removal of acetone under reduced pressure, the aqueous solution is extracted with a suitable
organic solvent, such as dichloromethane.[1] The combined organic layers are washed with
water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is
evaporated to yield p-toluenesulfonyl azide.[1]

NMR Spectroscopy Protocol

o Sample Preparation: A sample of p-Toluenesulfonyl azide (typically 5-25 mg for *H NMR
and 20-100 mg for 3C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCls
or acetone-d6) in a standard 5 mm NMR tube. The final volume is typically around 0.5-0.7
mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e Instrument Setup: The NMR spectrometer (e.g., a Bruker 400 MHz instrument) is tuned and
locked onto the deuterium signal of the solvent.[1] Shimming is performed to optimize the
homogeneity of the magnetic field.
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Data Acquisition: For tH NMR, a standard pulse sequence is used to acquire the free
induction decay (FID). For 13C NMR, a proton-decoupled pulse sequence is typically
employed to simplify the spectrum and enhance signal-to-noise.

Data Processing: The acquired FID is subjected to Fourier transformation to generate the
NMR spectrum. Phase correction and baseline correction are applied to obtain a clean
spectrum. The chemical shifts are then referenced to the internal standard.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like p-Toluenesulfonyl azide, a neat spectrum can
be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or
KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the
sample is placed directly on the ATR crystal.[1]

Background Spectrum: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded. This is necessary to subtract the absorbance of atmospheric
CO: and water vapor, as well as any instrumental artifacts.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and
the IR spectrum is recorded over a typical range of 4000-400 cm™—1.

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final transmittance or absorbance
spectrum. Peak positions are then identified and reported in wavenumbers (cm™1).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound like p-Toluenesulfonyl azide.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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